Cas no 2769-07-5 (1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2))

1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2) structure
2769-07-5 structure
Product Name:1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2)
CAS-nummer:2769-07-5
MF:C32H21N5Na2O7S2
MW:697.64798617363
CID:262204
PubChem ID:17706
Update Time:2025-04-19

1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Naphthalenesulfonicacid,4-amino-3-[2-[4'-[2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:2)
    • C.I. Direct Red 17; disodium 4-amino-3-[(E)-{4'-[(2E)-2-(2-oxo-8-sulfonatonaphthalen-1(2H)-ylidene)hydrazino]biphenyl-4-yl}diazenyl]naphthalene-1-sulfonate
    • Kayaku Direct Bordeaux BK
    • Benzanil Rubine AS
    • Direct Bordeaux BK
    • 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-hydroxy-8-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, sodium salt
    • Congo Rubine
    • C.I. 22150
    • CI 22150
    • DTXSID7036799
    • Chloramine Rubine
    • 1-NAPHTHALENESULFONIC ACID, 4-AMINO-3-(2-(4'-(2-(2-HYDROXY-8-SULFO-1-NAPHTHALENYL)DIAZENYL)(1,1'-BIPHENYL)-4-YL)DIAZENYL)-, SODIUM SALT (1:2)
    • Direct Red 17
    • 2769-07-5
    • 77IUR4G416
    • Chlorazol Rubine A
    • C.I. Direct Red 17
    • Diaphtamine Rubine
    • Direct Rubine R
    • Benzanil Rubine A
    • C.I. Direct Red 17, disodium salt
    • Q27896804
    • UNII-77IUR4G416
    • Diphenyl Rubine NR
    • Benzo Congo Rubine
    • Diazamine fuchsine O
    • Inchi: 1S/C32H23N5O7S2.2Na/c33-31-25-6-2-1-5-24(25)29(46(42,43)44)18-26(31)36-34-22-13-8-19(9-14-22)20-10-15-23(16-11-20)35-37-32-27(38)17-12-21-4-3-7-28(30(21)32)45(39,40)41;;/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b36-34+,37-35+;;
    • InChI-sleutel: XXDRHTUBHMZGEB-AVRYKWKFSA-L
    • LACHT: S(C1C=C(C(=C2C=CC=CC2=1)N)/N=N/C1C=CC(=CC=1)C1C=CC(=CC=1)/N=N/C1=C(C=CC2=CC=CC(=C21)S(=O)(=O)[O-])O)(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 697.06777894g/mol
  • Monoisotopische massa: 697.06777894g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1280
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 227Ų
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.